Molecular Weight and Lipophilicity Differentiation vs. 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole
Compared to the 7a-methyl-substituted analog (7a-methyltetrahydro-1H-oxazolo[3,4-c]oxazole, MW 129.16 g/mol), the target compound bearing a 4-nitrophenyl group at the 1-position exhibits a substantially larger molecular weight (236.22 g/mol) and higher computed lipophilicity (ACD/LogP 1.08 vs. an estimated LogP of ~0.28 for the unsubstituted dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole parent scaffold) [1]. The TPSA of the target compound is 64.84 Ų with zero hydrogen bond donors, placing it within a distinct region of oral drug-likeness chemical space compared to smaller, more polar scaffold congeners .
| Evidence Dimension | Molecular weight, LogP, and TPSA |
|---|---|
| Target Compound Data | MW = 236.22 g/mol; ACD/LogP = 1.08; TPSA = 64.84 Ų; HBD = 0; HBA = 5 |
| Comparator Or Baseline | 7a-Methyltetrahydro-1H-oxazolo[3,4-c]oxazole: MW = 129.16 g/mol; Dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (unsubstituted parent): estimated LogP ~0.28, MW ~113.11 g/mol |
| Quantified Difference | ΔMW = +107.06 g/mol (+82.9%); ΔLogP ≈ +0.80 log units; TPSA unique to target (64.84 Ų vs. ~21.7 Ų for unsubstituted scaffold) |
| Conditions | Computed physicochemical properties (ACD/Labs Percepta or equivalent); TPSA by fragment-based method |
Why This Matters
These physicochemical differences directly impact solubility, permeability, and formulation behavior, meaning the target compound cannot be substituted with simpler scaffold analogs in any assay or application where passive membrane permeability or solid-form handling is a critical parameter.
- [1] PubChem. 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-: MW 129.16 g/mol. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
